molecular formula C9H11ClN2O B11903481 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride CAS No. 36332-50-0

4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride

Cat. No.: B11903481
CAS No.: 36332-50-0
M. Wt: 198.65 g/mol
InChI Key: FWZDBXQOZATYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives .

Scientific Research Applications

4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its anxiolytic and anticonvulsant properties, with potential therapeutic applications.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its potential for selective receptor binding and reduced side effects makes it a compound of interest for further research.

Properties

CAS No.

36332-50-0

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c12-9-5-6-10-7-3-1-2-4-8(7)11-9;/h1-4,10H,5-6H2,(H,11,12);1H

InChI Key

FWZDBXQOZATYLG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2NC1=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.